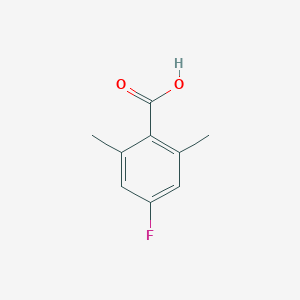

2,6-Dimethyl-4-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYFAAZGSGZNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429093 | |

| Record name | 2,6-DIMETHYL-4-FLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16633-50-4 | |

| Record name | 2,6-DIMETHYL-4-FLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethyl-4-fluorobenzoic Acid (CAS 16633-50-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dimethyl-4-fluorobenzoic acid, a key building block in contemporary medicinal chemistry. This document collates its physicochemical properties, outlines a representative synthetic protocol, and illustrates its pivotal role in the development of targeted protein degraders.

Core Properties and Data

This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom and two methyl groups on the benzene ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 16633-50-4 | [1][2] |

| Molecular Formula | C₉H₉FO₂ | [1][2] |

| Molecular Weight | 168.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Fluoro-2,6-dimethylbenzoic acid, 2-Carboxy-5-fluoro-m-xylene | [1] |

| Physical Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [1] |

| Boiling Point | 278.4 ± 35.0 °C (Predicted) | [1] |

| Density | 1.212 g/cm³ (Predicted) | [1] |

| Flash Point | 122.1 ± 25.9 °C (Predicted) | [1] |

| pKa | 3.53 ± 0.37 (Predicted) | [1] |

| Spectroscopic Data | Availability | Source(s) |

| ¹H NMR | Data available from suppliers upon request | [1] |

| ¹³C NMR | Data available from suppliers upon request | [1] |

| Mass Spectrometry | Data available from suppliers upon request | [1] |

| Infrared (IR) | Data available from suppliers upon request | [1] |

Synthesis and Experimental Protocols

Representative Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 5-bromo-2-fluoro-1,3-dimethylbenzene.

Experimental Protocol:

Materials:

-

5-bromo-2-fluoro-1,3-dimethylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (e.g., 3 M)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, place a solution of 5-bromo-2-fluoro-1,3-dimethylbenzene (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal, which will be indicated by a color change and gentle refluxing.

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice-water bath.

-

In a separate beaker, crush an excess of dry ice.

-

Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature, which will sublime the excess dry ice.

-

-

Work-up and Purification:

-

To the reaction mixture, slowly add 3 M hydrochloric acid until the solution is acidic and all solids have dissolved.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethyl-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-fluorobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its specific substitution pattern—two methyl groups ortho to the carboxylic acid and a fluorine atom at the para position—imparts unique electronic and steric properties that influence its reactivity and intermolecular interactions. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details general experimental protocols for their determination, and presents a logical workflow for its synthesis and purification.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. This data is essential for predicting its behavior in various chemical and biological systems, aiding in solvent selection, formulation development, and synthetic strategy.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉FO₂ | [1][2] |

| Molecular Weight | 168.16 g/mol | |

| Melting Point | 144-145 °C | [3] |

| Boiling Point | 278.4 ± 35.0 °C (Predicted) | |

| 278.36 °C at 760 mmHg | [1][2] | |

| Density | 1.212 g/cm³ | [1][2] |

| pKa | 3.53 ± 0.37 (Predicted) | [3] |

| LogP (Octanol/Water) | 2.3 (XLogP3) / 2.14 | [2] |

| Vapor Pressure | 0.002 mmHg at 25°C | [1][2] |

| Flash Point | 122.1 ± 25.9 °C | |

| 122.148 °C | [1][2] | |

| Refractive Index | 1.530 | [1][2] |

Experimental Protocols

Melting Point Determination by Capillary Method

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to collect a sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[1]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[4]

-

Measurement: The apparatus is heated at a rate of approximately 10°C per minute to approach the expected melting point. The heating rate is then reduced to 1-2°C per minute.[4]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.[4] For accuracy, the determination should be repeated with fresh samples until consistent values are obtained.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[5][6]

Apparatus:

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).[6]

-

Magnetic stirrer and stir bar.

-

Burette (50 mL).

-

Beaker (250 mL).

Procedure:

-

Solution Preparation: A precisely weighed sample of this compound is dissolved in a known volume of deionized water (gentle warming may be necessary) to create a solution of known concentration (e.g., 0.01 M).[5] A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.[6]

-

Titration: The acid solution is placed in the beaker with a magnetic stir bar, and the calibrated pH electrode is immersed. The solution is stirred continuously. The NaOH solution is added from the burette in small, precise increments (e.g., 0.5 mL).

-

Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. The volume of titrant added and the corresponding pH are recorded throughout the titration, continuing well past the equivalence point.

-

Data Analysis: A titration curve is generated by plotting pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the curve. The volume of NaOH at the half-equivalence point is determined. According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the acid.[5][7]

LogP (Octanol/Water Partition Coefficient) Determination by Shake-Flask Method

The shake-flask method is the traditional and a reliable technique for measuring the lipophilicity of a compound.[8][9]

Apparatus:

-

Separatory funnel or screw-cap test tubes.

-

Mechanical shaker or vortex mixer.

-

Centrifuge.

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

n-Octanol and phosphate-buffered saline (PBS, pH 7.4).

Procedure:

-

Phase Saturation: n-Octanol is saturated with PBS, and PBS is saturated with n-Octanol by mixing them vigorously and allowing the layers to separate.[9]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A small aliquot of this stock is added to a mixture of the pre-saturated n-octanol and PBS in a known volume ratio.[9] The final concentration should be within the linear range of the analytical method.

-

Equilibration: The mixture is agitated (e.g., shaken or vortexed) for a sufficient time (typically 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium. The mixture is then centrifuged to ensure complete phase separation.[9]

-

Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Logical Workflow and Visualization

As a versatile chemical intermediate, this compound is often synthesized from corresponding alkylbenzenes. The following diagram illustrates a general workflow for the synthesis and subsequent purification of a substituted benzoic acid, a process applicable to this compound.

Caption: A general workflow for the synthesis and purification of a substituted benzoic acid.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pennwest.edu [pennwest.edu]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. web.williams.edu [web.williams.edu]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

An In-depth Technical Guide to 2,6-Dimethyl-4-fluorobenzoic Acid: Molecular Structure, Properties, and Applications

Abstract

2,6-Dimethyl-4-fluorobenzoic acid (CAS No. 16633-50-4) is a fluorinated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and organic synthesis. The strategic placement of a fluorine atom and two methyl groups on the benzoic acid scaffold imparts unique steric and electronic properties, influencing the lipophilicity, metabolic stability, and binding affinity of derivative compounds. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, and applications in research and development. Methodologies for its characterization are also detailed to support its practical application in a laboratory setting.

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery, with a significant percentage of newly approved drugs containing at least one fluorine atom.[1] The introduction of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[2] this compound is a valuable synthon in this context, belonging to the class of fluorobenzoic acids.[2][3] Its structure, featuring ortho-methyl groups and a para-fluoro substituent, makes it a unique precursor for creating complex molecular architectures with specific conformational constraints and electronic characteristics.[4] This guide aims to consolidate the available technical data on this compound, providing a foundational resource for its use in synthetic and medicinal chemistry projects.

Physicochemical and Spectroscopic Properties

The molecular properties of this compound have been determined through various analytical methods. These quantitative data are essential for its application in chemical synthesis and for predicting its behavior in biological systems.

Key Physicochemical Data

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Reference(s) |

| CAS Number | 16633-50-4 | [4][5][6] |

| Molecular Formula | C₉H₉FO₂ | [4][5][7] |

| Molecular Weight | 168.16 g/mol | [4][5] |

| Appearance | White to off-white solid or powder | [6] |

| Boiling Point | 278.4 ± 35.0 °C (Predicted) | [2][4] |

| Density | 1.212 g/cm³ | [2][4] |

| Flash Point | 122.1 ± 25.9 °C | [4] |

| Vapor Pressure | 0.002 mmHg at 25°C | [2][4] |

| Refractive Index | 1.530 | [2][4] |

| pKa | No data available | |

| LogP (XLogP3) | 2.3 | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While comprehensive raw spectra are proprietary to data vendors, characteristic data have been reported in the literature.

| Spectrum Type | Key Features / Reported Shifts (Solvent) | Reference(s) |

| ¹H NMR | The spectrum is expected to show distinct signals for the two equivalent methyl groups and the two equivalent aromatic protons. | [4] |

| ¹³C NMR | DMSO-d₆ : δ 166.4 (C=O), 165.0 (d, J = 250.5 Hz, C-F), 132.1 (d, J = 9.5 Hz, C-H), 127.4 (d, J = 2.9 Hz, C-CH₃), 115.6 (d, J = 22.0 Hz, C-H). The carbon attached to fluorine exhibits a characteristic large coupling constant (J). | [4] |

| Mass Spec (MS) | Expected to confirm the molecular weight (168.16 Da) and provide a characteristic fragmentation pattern for structural elucidation. | [4][6] |

| Infrared (IR) | The spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch, and C-F stretch. | [4][6] |

Molecular Structure and Identification

The identity of this compound is unequivocally established by its unique combination of structural identifiers.

Chemical Identifiers

| Identifier Type | Value | Reference(s) |

| IUPAC Name | 4-Fluoro-2,6-dimethylbenzoic acid | [2][4] |

| Synonyms | This compound; 2-Carboxy-5-fluoro-m-xylene | [4] |

| InChI | InChI=1S/C9H9FO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | [2][4] |

| InChIKey | PQYFAAZGSGZNGG-UHFFFAOYSA-N | [4] |

| SMILES | CC1=CC(=C(C=C1C)C(=O)O)F | [5][7] |

| MDL Number | MFCD22054926 | [5][7] |

Structural Representation

The two-dimensional chemical structure of the molecule is depicted below, illustrating the arrangement of the atoms and functional groups.

Caption: 2D structure of this compound.

Synthesis and Characterization Protocols

Conceptual Synthesis Workflow

While specific industrial synthesis routes are proprietary, a plausible laboratory-scale synthesis can be conceptualized starting from a readily available precursor like 3,5-dimethylaniline. The workflow illustrates a multi-step process involving diazotization and fluorination (e.g., via a Balz-Schiemann type reaction), followed by functional group manipulation to yield the final carboxylic acid.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of chemical compounds.

Objective: To determine the purity of a sample of this compound.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Sample: ~1 mg/mL solution of the compound in Acetonitrile/Water (50:50)

-

HPLC-grade solvents

Methodology:

-

Preparation: Prepare the mobile phases and sonicate to degas. Prepare the sample solution.

-

System Setup: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 70% A, 30% B) at a flow rate of 1.0 mL/min. Set the column temperature to 30°C.

-

Injection: Inject 5-10 µL of the sample onto the column.

-

Elution Gradient: Run a linear gradient from 30% B to 95% B over 15 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

-

Detection: Monitor the eluent at a wavelength of 254 nm.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Applications in Research and Development

This compound is primarily utilized as a specialized building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[4]

Role as a Synthetic Intermediate: The unique substitution pattern of the molecule provides both steric hindrance from the ortho-methyl groups and electronic modification from the para-fluoro group. This combination is exploited by medicinal chemists to:

-

Improve Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, increasing the half-life of a drug.[1][8]

-

Enhance Binding Affinity: The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups or participate in favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins.[2][3]

-

Control Conformation: The bulky methyl groups can lock the conformation of the molecule, which can be crucial for selective binding to a biological target.

The diagram below illustrates the logical relationship of this compound as a building block leading to more complex chemical entities.

Caption: Role as a building block in synthetic chemistry workflows.

Conclusion

This compound is a highly functionalized and valuable intermediate for chemical synthesis. Its well-defined molecular structure, characterized by a unique substitution pattern, offers chemists a tool to fine-tune the properties of target molecules. The data and protocols summarized in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in drug discovery, materials science, and other areas of chemical research.

References

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 16633-50-4 | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. This compound(16633-50-4) 1H NMR spectrum [chemicalbook.com]

- 7. appchemical.com [appchemical.com]

- 8. nbinno.com [nbinno.com]

In-Depth Technical Guide on the Solubility and Stability of 2,6-Dimethyl-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid of interest in pharmaceutical and agrochemical research. A thorough understanding of its fundamental physicochemical properties, particularly solubility and stability, is a prerequisite for its successful development and application. This technical guide consolidates the available information on this compound, provides detailed experimental protocols for its characterization, and includes comparative data for the structurally related compound, 4-fluorobenzoic acid, to offer a predictive framework.

Physicochemical Properties

Comprehensive experimental data for this compound is limited in publicly accessible literature. The following table summarizes the available data for the target compound and provides a comparison with the well-characterized 4-fluorobenzoic acid.

Table 1: Comparative Physicochemical Properties

| Property | This compound | 4-Fluorobenzoic Acid |

| CAS Number | 16633-50-4[1][2] | 456-22-4[3] |

| Molecular Formula | C₉H₉FO₂[1] | C₇H₅FO₂[4] |

| Molecular Weight | 168.16 g/mol [1] | 140.11 g/mol [3] |

| Appearance | Not specified | White solid[4][5] |

| Melting Point | Not specified | 184 °C[4] |

| Boiling Point | Not specified | 253.69 °C at 760 mmHg[4] |

| Density | Not specified | 1.479 g/cm³[4] |

| pKa | Not specified | 4.14[4] |

| logP | Not specified | 2.07[4] |

Solubility Profile

Quantitative solubility data for this compound across a range of aqueous and organic solvents is not currently available. The solubility characteristics of 4-fluorobenzoic acid are presented below to serve as a qualitative guide.

Table 2: Qualitative Solubility of 4-Fluorobenzoic Acid

| Solvent | Solubility | Source(s) |

| Water | 1200 mg/L | [4] |

| Very slightly soluble in cold water | [3][5] | |

| Freely soluble in hot water | [3] | |

| Organic Solvents | Soluble in alcohol, methanol, and ether | [3][5] |

| Soluble in acetone | [5] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following standard experimental methodologies are recommended.

This is a robust and widely accepted method for determining the equilibrium solubility of a compound.[6]

Materials:

-

High-purity this compound

-

Analytical grade or higher purity solvents

-

Analytical balance (±0.1 mg accuracy)

-

Constant temperature shaking incubator or water bath

-

Calibrated volumetric flasks and pipettes

-

Chemically compatible syringe filters (e.g., PTFE)

-

Vials with inert screw caps

-

Drying oven and desiccator

Procedure:

-

Prepare Supersaturated Solutions: Add an excess amount of solid this compound to individual vials.

-

Solvent Addition: Dispense a precise volume of the selected solvent into each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium (typically 24 to 72 hours). It is recommended to sample at multiple time points to confirm that the concentration has plateaued.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to ensure complete sedimentation of the excess solid.[6]

-

Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. Immediately filter the solution through a syringe filter into a pre-weighed, dry vial.[6]

-

Gravimetric Analysis: Accurately weigh the vial containing the filtered solution.

-

Solvent Removal: Evaporate the solvent using a gentle stream of nitrogen or a vacuum oven at a temperature that will not induce degradation of the solute.[6]

-

Final Weighing: Dry the vial containing the solid residue to a constant weight in a drying oven and cool in a desiccator before the final weighing.[6]

-

Calculation: The solubility is determined from the mass of the dissolved solid and the mass of the solvent.[6]

This method is applicable if the compound possesses a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region.[6]

Materials:

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes

-

Standard laboratory glassware

-

Materials for the shake-flask method as described above

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) and construct a calibration curve of absorbance versus concentration.[6]

-

Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-4 of the isothermal shake-flask method.

-

Sample Measurement: Withdraw an aliquot of the clear supernatant, perform an accurate dilution to bring the concentration into the linear range of the calibration curve, and measure its absorbance at λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample and apply the dilution factor to calculate the solubility.

Caption: A logical workflow for the experimental determination of solubility.

Stability Profile

A comprehensive stability profile for this compound has not been documented. Forced degradation studies are imperative to understand the intrinsic stability of the molecule, identify potential degradation products, and establish degradation pathways.[7] These studies are a regulatory requirement and are foundational for the development of stability-indicating analytical methods.[8]

Experimental Protocols for Forced Degradation Studies

The following protocols are based on the ICH guidelines for stress testing.[8] Studies should be conducted on a single batch of the drug substance.[7]

-

Acidic Conditions: The substance should be dissolved in a suitable solvent and treated with 0.1 M HCl. The solution should be refluxed at a controlled temperature (e.g., 80°C) for a predetermined period, with samples taken at various intervals.

-

Alkaline Conditions: A similar procedure should be followed using 0.1 M NaOH.

-

Neutral Conditions: The substance should be refluxed in water.

-

Samples should be neutralized before analysis by a validated chromatographic method to quantify the parent compound and detect degradants.

-

The substance should be treated with a solution of hydrogen peroxide (e.g., 3% to 30%) at room temperature or under mild heating.

-

Samples should be analyzed at multiple time points to monitor the degradation process.

-

Solid and solution samples of the substance should be exposed to a light source capable of emitting a combination of visible and UV light. The total exposure should be no less than 1.2 million lux hours and 200 watt-hours/square meter.[9][10]

-

Control samples should be wrapped in aluminum foil to shield them from light, allowing for the differentiation of photolytic and thermal degradation.[9]

-

The solid substance should be exposed to dry heat at one or more elevated temperatures. The chosen temperatures should be relevant to the anticipated storage and processing conditions and below the compound's melting point.

-

Samples should be collected and analyzed at various time points to determine the rate and extent of thermal decomposition.

Caption: A systematic workflow for conducting forced degradation studies.

Conclusion

This guide serves as a foundational resource for the investigation of this compound. While there is a notable absence of specific solubility and stability data in the current literature, the detailed experimental protocols and comparative information provided herein equip researchers with the necessary tools to systematically characterize this compound. The generation of such data is a critical step in assessing its viability for further development in the pharmaceutical and agrochemical sectors.

References

- 1. appchemical.com [appchemical.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 对氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 6. benchchem.com [benchchem.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

Spectroscopic and Structural Elucidation of 2,6-Dimethyl-4-fluorobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2,6-Dimethyl-4-fluorobenzoic acid (CAS No. 16633-50-4), a key building block in the synthesis of various pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols.

Introduction

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a fluorine atom and two methyl groups on the benzene ring, imparts unique electronic and steric properties that are of significant interest in medicinal chemistry and materials science. Accurate and thorough spectral analysis is paramount for its identification, purity assessment, and for understanding its chemical behavior.

Spectroscopic Data

The following sections present the key spectral data for this compound, summarized in clear and concise tables for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹³C NMR Spectral Data of this compound [1]

| Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J in Hz) | Assignment |

| 166.4 | Singlet | C=O (Carboxylic Acid) |

| 165.0 | Doublet, J = 250.5 Hz | C-F |

| 132.1 | Doublet, J = 9.5 Hz | Aromatic C-H |

| 127.4 | Doublet, J = 2.9 Hz | Aromatic C-H |

| 115.6 | Doublet, J = 22.0 Hz | Aromatic C-H |

Solvent: DMSO-d₆

Note: Specific ¹H NMR data with precise chemical shifts and coupling constants for the aromatic and methyl protons were not available in the searched literature. The expected spectrum would show signals for the aromatic protons, likely exhibiting coupling to the fluorine atom, and a singlet for the two equivalent methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Carboxylic Acid |

| ~1200 | C-F stretch | Aryl Fluoride |

| ~920 (broad) | O-H bend | Carboxylic Acid |

Note: A detailed peak list with specific wavenumbers and intensities was not found in the public domain literature. The provided table is based on characteristic frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 168.17 g/mol .

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 168 | [M]⁺ (Molecular Ion) |

| 151 | [M - OH]⁺ |

| 140 | [M - CO]⁺ |

| 123 | [M - COOH]⁺ |

Note: Experimentally determined mass spectral data with relative abundances of fragments were not available in the searched results. The expected fragments are based on common fragmentation patterns for benzoic acid derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectral data.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

-

Parameters: Record the spectrum over a typical range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Background: A background spectrum of the empty, clean ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample is typically introduced via the GC inlet.

Data Acquisition:

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Ionization Mode: Electron Ionization (EI) is a common method for generating fragments.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks, which can be used to confirm the molecular weight and deduce the structure.

Visualizations

To aid in the understanding of the analytical workflow and molecular structure, the following diagrams are provided.

References

Theoretical Analysis of 2,6-Dimethyl-4-fluorobenzoic Acid: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: A comprehensive search of scientific literature and databases did not yield specific theoretical studies focused on 2,6-Dimethyl-4-fluorobenzoic acid. This guide, therefore, outlines a robust and detailed methodological framework for conducting such a theoretical investigation. The protocols and data presentation formats described herein are based on established computational chemistry practices as observed in studies of analogous substituted benzoic acids. This document serves as a technical blueprint for researchers aiming to characterize the structural, spectroscopic, and electronic properties of this compound and similar molecules.

Introduction

Substituted benzoic acids are a pivotal class of molecules in medicinal chemistry and materials science. The introduction of different functional groups, such as methyl and fluoro groups, can significantly alter the molecule's steric and electronic properties, thereby influencing its biological activity and material characteristics. A thorough theoretical investigation is crucial for understanding these properties at a molecular level. This whitepaper details the standard computational protocols required for such an analysis.

Computational Methodology

The primary tool for a theoretical study of this nature is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Molecular Structure Optimization and Vibrational Analysis

The initial step involves optimizing the molecular geometry to find the lowest energy conformation.

Experimental Protocol:

-

Initial Structure Drawing: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

-

Geometry Optimization: The geometry is optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and a 6-311++G(d,p) basis set. This level of theory is widely used for its balance of accuracy and computational cost in predicting the geometries of organic molecules.[1]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (FTIR and Raman) spectra.

The workflow for this process can be visualized as follows:

Electronic Properties Analysis

Understanding the electronic properties is key to predicting the reactivity and interaction capabilities of the molecule.

Experimental Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

-

Mulliken Charge Analysis: Atomic charges are calculated to quantify the charge distribution on each atom.

This process logically follows the initial geometry optimization:

Data Presentation

All quantitative data from these theoretical calculations should be summarized in clearly structured tables for easy comparison and interpretation.

Optimized Geometrical Parameters

The bond lengths and bond angles of the optimized structure would be presented as follows:

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | Value | C2-C1-C6 | Value |

| C2-C7 | Value | C1-C2-C3 | Value |

| C4-F | Value | C3-C4-C5 | Value |

| C1-C(O)OH | Value | C2-C1-C(O)OH | Value |

| O-H | Value | C1-C(O)-O | Value |

| ... | ... | ... | ... |

Vibrational Frequencies

A selection of the most significant calculated vibrational frequencies would be tabulated against experimental values if available.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

| ν(O-H) | Value | Carboxylic acid O-H stretch |

| ν(C=O) | Value | Carbonyl stretch |

| ν(C-F) | Value | C-F stretch |

| ν(C-H)Me | Value | Methyl C-H stretch |

| ... | ... | ... |

Electronic Properties

Key electronic properties would be summarized for a quick overview of the molecule's electronic character.

| Property | Value | Unit |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Potential Applications in Drug Development

For drug development professionals, theoretical studies can be extended to include molecular docking simulations.

Experimental Protocol:

-

Protein Preparation: The 3D structure of a target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The optimized structure of this compound is prepared for docking by assigning appropriate atom types and charges.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding pose and affinity of the ligand within the active site of the target protein.[2][3]

The results can help in predicting the binding interactions and can guide the synthesis of more potent analogues.

Conclusion

While direct theoretical studies on this compound are not currently available in the literature, the computational methodologies outlined in this whitepaper provide a clear and comprehensive framework for its investigation. By employing DFT for geometry optimization, vibrational analysis, and electronic property calculation, researchers can gain significant insights into the molecular characteristics of this compound. Furthermore, molecular docking simulations can elucidate its potential as a therapeutic agent. The systematic application of these theoretical methods is an invaluable tool in modern chemical and pharmaceutical research.

References

- 1. Vibrational spectra, NLO analysis, and HOMO-LUMO studies of 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajol.info [ajol.info]

- 3. In silico DFT study, molecular docking, and ADMET predictions of cytidine analogs with antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Fluorinated Benzoic Acids

For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of molecules in a crystalline solid is paramount. This guide provides an in-depth exploration of the crystal structure analysis of fluorinated benzoic acids, a class of compounds with significant interest in medicinal chemistry and materials science. We delve into the experimental protocols, present key structural data, and visualize the intricate interplay of intermolecular forces that govern their solid-state architecture.

Fluorination of benzoic acid derivatives is a common strategy in drug design to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability. These modifications, in turn, influence the crystal packing and intermolecular interactions, ultimately affecting crucial solid-state properties like solubility, melting point, and bioavailability. This guide will equip you with the fundamental knowledge to analyze and interpret the crystal structures of these important compounds.

Core Experimental Protocol: From Crystal to Structure

The primary technique for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SCXRD). The following protocol outlines the essential steps for a successful crystal structure determination of a fluorinated benzoic acid derivative.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Methodologies

-

Recrystallization: The journey to a crystal structure begins with obtaining high-quality single crystals. For fluorinated benzoic acids, which are typically solids at room temperature, slow evaporation of a saturated solution is a common and effective method.

-

Solvent Selection: Choose a solvent in which the compound has moderate solubility. A solvent in which the compound is too soluble will likely yield small crystals, while a solvent in which it is poorly soluble may not allow for crystal growth at all. Common solvents for benzoic acid derivatives include ethanol, methanol, acetone, and water, or mixtures thereof.

-

Procedure:

-

Dissolve the fluorinated benzoic acid in a minimal amount of the chosen solvent, gently heating if necessary to achieve full dissolution.

-

Filter the warm solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process should be as slow as possible. This can be achieved by placing the container in a larger vessel of warm water or in a Dewar flask.

-

Once crystals have formed, they can be isolated by filtration.

-

-

-

Crystal Selection and Mounting:

-

Under a microscope, select a single crystal that is well-formed, transparent, and free of cracks or other defects. An ideal crystal for SCXRD is typically between 0.1 and 0.3 mm in each dimension.

-

The selected crystal is then carefully mounted on a goniometer head. This is often done using a cryoloop, a small nylon loop that wicks up a small amount of a cryoprotectant oil (e.g., paratone-N) along with the crystal. The goniometer head allows for the precise orientation of the crystal in the X-ray beam.

-

-

X-ray Diffraction Data Collection:

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

-

A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots.

-

A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted spots. A complete dataset is collected by rotating the crystal through a range of angles.

-

-

Data Processing and Structure Solution:

-

The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.

-

The processed data is then used to solve the crystal structure. For small molecules like fluorinated benzoic acids, direct methods are typically successful in determining the initial positions of the atoms.

-

The initial structural model is then refined using a least-squares method, which adjusts the atomic positions and thermal parameters to best fit the experimental diffraction data.

-

-

Structure Validation and Analysis: The final refined structure is validated to ensure its quality and accuracy. This involves checking for consistency with known chemical principles and using crystallographic software to analyze various geometric parameters. The Cambridge Structural Database (CSD) is a critical resource for comparing the determined structure with those of related compounds.[1]

Quantitative Structural Data of Fluorinated Benzoic Acids

The following tables summarize key crystallographic data for a selection of fluorinated benzoic acids, providing a basis for comparison and understanding the structural effects of fluorination.

Table 1: Unit Cell Parameters of Selected Fluorinated Benzoic Acids

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Benzoic Acid | C₇H₆O₂ | Monoclinic | P2₁/c | 5.510 | 5.157 | 21.973 | 90 | 97.41 | 90 | 619.15 | 4 |

| 2-Fluorobenzoic Acid | C₇H₅FO₂ | Monoclinic | P2₁/c | 6.553 | 3.752 | 25.551 | 90 | 102.02 | 90 | 614.46 | 4 |

| 3-Fluorobenzoic Acid | C₇H₅FO₂ | Monoclinic | P2₁/c | 6.747 | 3.719 | 24.873 | 90 | 102.81 | 90 | 608.57 | 4 |

| 4-Fluorobenzoic Acid | C₇H₅FO₂ | Monoclinic | P2₁/c | 3.704 | 6.264 | 26.660 | 90 | 92.96 | 90 | 617.78 | 4 |

| 2,6-Difluorobenzoic Acid | C₇H₄F₂O₂ | Monoclinic | P2₁/c | 8.234 | 6.998 | 12.021 | 90 | 109.43 | 90 | 652.9 | 4 |

| 3,5-Difluorobenzoic Acid | C₇H₄F₂O₂ | Monoclinic | C2/c | 16.293 | 3.824 | 11.084 | 90 | 113.84 | 90 | 631.8 | 4 |

| 2,4,6-Trifluorobenzoic Acid | C₇H₃F₃O₂ | Monoclinic | P2₁/c | 7.277 | 13.800 | 7.310 | 90 | 115.04 | 90 | 665.0 | 4 |

Data compiled from various crystallographic studies. Note that unit cell parameters can vary slightly between different determinations.

Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles for 4-Fluorobenzoic Acid

| Parameter | Atoms | Value |

| Bond Lengths (Å) | C-F | 1.358 |

| C=O | 1.258 | |

| C-O | 1.309 | |

| C-C (ring avg.) | 1.385 | |

| Bond Angles (°) | C-C-F | 118.9 |

| O=C-O | 122.5 | |

| C-C=O | 119.2 | |

| C-C-O | 118.3 | |

| Torsion Angles (°) | O=C-C-C | 178.5 |

| C-C-C-F | 0.1 |

Representative data; actual values may vary slightly. Torsion angles describe the planarity of the molecule.

Intermolecular Interactions: The Architects of the Crystal Lattice

The crystal packing of fluorinated benzoic acids is primarily governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of these materials.

Key Signaling Pathways in Crystal Packing

Caption: Intermolecular interactions governing crystal packing.

-

Hydrogen Bonding: The most prominent interaction in the crystal structures of benzoic acids is the strong O-H···O hydrogen bond between the carboxylic acid groups of two molecules, forming a characteristic centrosymmetric dimer. This robust supramolecular synthon is a recurring motif in the vast majority of benzoic acid crystal structures.

-

C-H···F Interactions: The presence of fluorine atoms introduces the possibility of weak C-H···F hydrogen bonds. While the hydrogen bond acceptor capability of fluorine is debated, these interactions are often observed in the crystal packing of fluorinated organic compounds and can play a significant role in directing the supramolecular assembly.[2]

-

Halogen···Halogen Interactions: In polyfluorinated benzoic acids, F···F contacts can also be observed. The nature of these interactions is complex and can be either attractive or repulsive depending on the geometry of the contact.

-

π···π Stacking: The aromatic rings of the benzoic acid molecules can interact through π···π stacking, where the electron-rich π systems of adjacent rings are attracted to each other. These interactions contribute to the overall stability of the crystal lattice.

The Phenomenon of Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical industry, as different polymorphs can have different physical properties. Fluorinated benzoic acids have been shown to exhibit polymorphism, arising from different arrangements of the molecules in the crystal lattice due to a delicate balance of the intermolecular interactions described above.[3] The identification and characterization of different polymorphs are essential for ensuring the consistency and efficacy of a drug product.

Conclusion

The crystal structure analysis of fluorinated benzoic acids provides invaluable insights into their solid-state behavior. Through the application of single-crystal X-ray diffraction and the careful analysis of intermolecular interactions, researchers can gain a detailed understanding of the factors that govern their crystal packing. This knowledge is fundamental for the rational design of new materials and pharmaceutical compounds with tailored solid-state properties. As the field of crystal engineering continues to advance, the ability to predict and control the crystal structures of these important molecules will become increasingly crucial.

References

2,6-Dimethyl-4-fluorobenzoic acid safety and handling

An In-depth Technical Guide to the Safety and Handling of 2,6-Dimethyl-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 16633-50-4). Due to a lack of extensive specific toxicological data for this compound, this guide synthesizes available information and supplements it with data from structurally similar compounds, a standard practice in chemical safety assessment.

Physicochemical and Toxicological Data

A summary of the known physicochemical properties of this compound is presented below. Toxicological data is often not fully investigated for such specific research chemicals; therefore, data from analogous compounds are provided for a comparative safety assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16633-50-4 | [1][2] |

| Molecular Formula | C₉H₉FO₂ | [1][2] |

| Molecular Weight | 168.16 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder or solid | [3] |

| Boiling Point | 278.4 ± 35.0 °C (Predicted) | [1] |

| Flash Point | 122.1 ± 25.9 °C (Predicted) | [1] |

| Density | 1.212 g/cm³ | [1] |

| Vapor Pressure | 0.002 mmHg at 25°C | [1] |

| Solubility | Soluble in water (7.2 g/L at 25°C for 2-Fluorobenzoic acid) | [3] |

Table 2: GHS Hazard Classification and Statements for Structurally Similar Fluorinated Benzoic Acids

| Hazard | GHS Classification | Hazard Statements | Common Analogues |

| Skin Irritation | Category 2 | H315: Causes skin irritation | 2-Chloro-4-fluorobenzoic acid, 4-Bromobenzoic acid, 4-Fluorobenzoic acid, 2-Fluorobenzoic acid[3][4][5][6][7] |

| Serious Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | 2-Chloro-4-fluorobenzoic acid, 4-Bromobenzoic acid, 4-Fluorobenzoic acid, 2-Fluorobenzoic acid[3][4][5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 2-Chloro-4-fluorobenzoic acid, 4-Bromobenzoic acid, 4-Fluorobenzoic acid, 2-Fluorobenzoic acid[3][4][5][7] |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | 4-Chlorobenzoic acid, 2,4-Dichlorobenzoic acid[8] |

Experimental Protocols

Detailed experimental protocols for assessing the safety of new chemical entities are critical. The following are generalized methodologies based on standard practices for compounds with expected irritation or toxicity.

Experimental Protocol: In Vitro Skin Irritation Test

This protocol is a generalized representation of an in vitro skin irritation test, which is a common preliminary safety assessment.

Caption: Workflow for an in vitro skin irritation assessment.

Safety and Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Logical Workflow for Safe Handling

The following diagram outlines the critical steps for safely managing this chemical from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[4][9] | Protects against dust particles and splashes causing serious eye irritation.[4][6][7] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, as the acid is a known skin irritant.[3] |

| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure. | Minimizes the risk of accidental skin contact.[3][4] |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator or a dust mask (type N95) if dust is generated or for large-scale operations and emergencies.[3] | Prevents respiratory tract irritation from dust inhalation.[3][7] |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4][5][7] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[4][5][7] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4][5][7] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Get medical attention.[5][7][9] |

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory and preventing environmental contamination.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[9]

-

Keep the container tightly closed and sealed until ready for use.[5][9][10]

-

Store locked up.[4]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][10]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental impact.

Spill Cleanup Protocol

Caption: Protocol for cleaning up spills of this compound.

Firefighting Measures

While not highly flammable, this compound can burn and produce hazardous decomposition products.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[4][5][7]

-

Hazardous Combustion Products: In a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[4][7][9]

-

Firefighting Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4][5][7]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and risk assessment. Always consult the most current Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety guidelines.

References

- 1. echemi.com [echemi.com]

- 2. appchemical.com [appchemical.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

Commercial Suppliers and Synthetic Utility of 2,6-Dimethyl-4-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-fluorobenzoic acid (CAS No. 16633-50-4) is a key building block in contemporary medicinal chemistry, particularly in the design and synthesis of targeted therapeutics. Its substituted phenyl ring provides a valuable scaffold for developing molecules with specific pharmacological properties. This technical guide provides an in-depth overview of commercial suppliers of this compound, detailed experimental protocols for its synthesis and a representative application in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability

A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The following table summarizes the offerings from several prominent vendors, detailing available quantities, purity levels, and pricing information to facilitate procurement for laboratory and bulk synthesis.

| Supplier | Product Number/Name | Purity | Quantity | Price (USD) |

| Aladdin Scientific | - | 98% | 250 mg | $67.90 |

| 98% | 1 g | $223.90 | ||

| Aceschem Inc. | ACF354218 | >97% | 1 g | - |

| >97% | 100 g | - | ||

| >97% | 1 kg | - | ||

| >97% | 50 kg | - | ||

| >97% | 100 kg | - | ||

| Alchem Pharmtech, Inc. | Z-10442 | >97% | 1 g | - |

| >97% | 10 g | - | ||

| >97% | 100 g | - | ||

| >97% | 1 kg | - | ||

| Career Henan Chemical Co. | - | 85.0-99.8% | - | - |

| LookChemicals | - | 98%, 99% | - | - |

| Sigma-Aldrich | - | 97% | - | - |

| Ambeed | - | - | - | - |

| Appchem | AI88761 | - | - | - |

| ChemicalBook | - | 98% | - | - |

| Echemi | - | 99.00% | - | - |

| Changzhou Ansciep Chemical Co.,Ltd. | - | 98% | 1 L, 5 L, 10 L, 25 L bottle | - |

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information. Some suppliers may only provide quotes upon request for bulk quantities.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.[1]

Materials:

-

Methyl 2,6-dimethyl-4-fluorobenzoate

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

1N Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

Procedure:

-

To a solution of methyl 2,6-dimethyl-4-fluorobenzoate in methanol and water, add a few pellets of potassium hydroxide.

-

Heat the mixture to reflux and maintain for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Partition the residue between diethyl ether and a 1N sodium hydroxide solution.

-

Separate the aqueous layer and wash it with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with hydrochloric acid until a precipitate is formed.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Application in PROTAC Synthesis: Amide Bond Formation

This compound can be utilized as a key building block in the synthesis of PROTACs. A common step is the formation of an amide bond with a linker or an E3 ligase ligand. The following is a general protocol for an amide coupling reaction.

Materials:

-

This compound

-

Amine-containing linker or E3 ligase ligand

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add the amine-containing component (1.0-1.2 equivalents) to the solution.

-

Add the coupling reagent, PyBOP (1.1-1.5 equivalents), to the reaction mixture.

-

Add the base, triethylamine or DIPEA (2.0-3.0 equivalents), to the stirred solution.

-

Stir the reaction mixture at room temperature for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualizations

The following diagrams illustrate the general synthetic workflow and the mechanism of action for a PROTAC.

References

The Strategic Role of Fluorine in Modulating Benzoic Acid Derivatives' Properties: A Technical Guide

Abstract

The introduction of fluorine into molecular scaffolds is a pivotal strategy in modern medicinal chemistry and materials science. This guide provides an in-depth technical examination of the multifaceted roles of fluorine in modifying the physicochemical and pharmacological properties of benzoic acid derivatives. By leveraging fluorine's unique electronic and steric characteristics, researchers can fine-tune acidity, lipophilicity, metabolic stability, and binding affinity to develop novel therapeutic agents and advanced materials. This document details the underlying mechanisms of fluorine's influence, presents key quantitative data, outlines relevant experimental protocols, and provides visual workflows to support researchers, scientists, and drug development professionals.

The Physicochemical Impact of Fluorination

The substitution of hydrogen with fluorine on a benzoic acid scaffold profoundly alters the molecule's fundamental properties. These changes are highly dependent on the number and position of fluorine atoms on the aromatic ring.

Electronic Effects

Fluorine's influence is primarily governed by two competing electronic effects: the inductive effect and the mesomeric effect.[1]

-

Negative Inductive Effect (-I): Due to its unparalleled electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma bond framework. This effect is most potent at the ortho position and diminishes with distance.[1]

-

Positive Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, an electron-donating resonance effect.[1]

For fluorine, the powerful electron-withdrawing inductive effect dominates over its weaker electron-donating mesomeric effect, resulting in a net withdrawal of electron density from the ring.[1] This electronic pull is critical for stabilizing anionic intermediates and modulating the reactivity of the carboxylic acid group.[1]

Caption: Dominant inductive vs. weaker mesomeric effect of fluorine.

Acidity (pKa) Modulation

The electron-withdrawing nature of fluorine increases the acidity (lowers the pKa) of the benzoic acid group by stabilizing the resulting carboxylate anion. The magnitude of this effect is highly position-dependent.

-

Ortho-Substitution: 2-Fluorobenzoic acid is significantly more acidic than benzoic acid. This is attributed to the "ortho effect," where the fluorine atom's strong -I effect and steric hindrance force the carboxylic acid group out of the plane of the benzene ring.[1] This rotation stabilizes the carboxylate anion by preventing resonance with the ring, facilitating proton release.[1]

-

Meta-Substitution: The fluorine atom at the meta position can only exert its -I effect, leading to a moderate increase in acidity compared to benzoic acid.[2]

-

Para-Substitution: At the para position, the -I effect is weaker due to distance, and it is counteracted by the +M effect, resulting in only a slight increase in acidity.[2][3]

Caption: Logical workflow of the ortho effect leading to increased acidity.

Table 1: Physicochemical Properties of Fluorobenzoic Acids

| Compound | pKa | logP |

| Benzoic Acid | 4.20 | 1.87 |

| 2-Fluorobenzoic Acid | 3.27 | 1.99 |

| 3-Fluorobenzoic Acid | 3.86[4] | 2.16[4] |

| 4-Fluorobenzoic Acid | 4.14 | 2.15 |

Note: pKa and logP values are approximate and can vary slightly based on experimental conditions.

Lipophilicity (logP) and Permeability

Lipophilicity, often measured as the partition coefficient (logP), is a critical parameter for drug absorption and distribution. Fluorine substitution generally increases the lipophilicity of benzoic acid derivatives.[5][6] This enhancement can improve a molecule's ability to cross biological membranes, including the blood-brain barrier.[5][7][8] The increase in logP is attributed to the hydrophobic nature of the fluorine atom, which replaces a less hydrophobic hydrogen atom.[6]

Conformational Effects

Fluorine substitution can impose significant conformational biases.[9][10] In ortho-substituted derivatives, steric repulsion between the fluorine and the carboxylic acid group can force the -COOH group out of the plane of the aromatic ring.[1][9] In some cases, an intramolecular hydrogen bond can form between the carboxylic proton and the ortho-fluorine atom, stabilizing a planar trans conformer.[9] These conformational changes can profoundly impact how the molecule interacts with a biological target.

Pharmacological and Drug Development Implications

The strategic placement of fluorine is a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of benzoic acid-based drug candidates.[11][12]

Enhanced Metabolic Stability

The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) and resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP450).[5][13] Placing a fluorine atom at a site on the molecule that is susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life and bioavailability.[5][14][15]

Caption: Fluorine blocks sites of metabolic oxidation by CYP450 enzymes.

Modulated Binding Affinity and Selectivity

Fluorine's high electronegativity allows it to participate in unique non-covalent interactions with biological targets, such as enzymes and receptors.[5][11] These interactions can include hydrogen bonds (with the fluorine acting as a weak acceptor), dipole-dipole interactions, and electrostatic contacts, which can significantly enhance binding affinity and selectivity.[5][12] Furthermore, the conformational constraints imposed by fluorine can pre-organize the molecule into a bioactive conformation, leading to improved potency.[10][12]

Notable Drug Examples

Several successful drugs incorporate a fluorinated benzoic acid scaffold:

-

Diflunisal: A non-steroidal anti-inflammatory drug (NSAID) featuring a difluorophenyl group.[5]

-

Celecoxib: A selective COX-2 inhibitor used for pain and inflammation, which contains a trifluoromethyl (-CF3) group.[5]

-

Lifitegrast: An ophthalmologic drug for treating dry eye disease, containing a fluorinated benzofuran core derived from fluorinated precursors.[5]

Experimental Protocols

Synthesis: Suzuki Cross-Coupling for Aryl-Aryl Bond Formation

This protocol describes a general method for synthesizing a biaryl benzoic acid derivative, a common scaffold in drug discovery, starting from a fluorinated benzoic acid intermediate.

Methodology:

-

Reactant Preparation: In a reaction vessel under an inert atmosphere (e.g., argon), combine the bromo-fluorobenzoic acid derivative (1.0 eq.), an appropriate arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir for 4-12 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify with 1M HCl to protonate the carboxylic acid and extract the product into an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Caption: Standard experimental workflow for a Suzuki cross-coupling reaction.

Biological Assay: Cholinesterase Inhibition (Ellman's Method)

This protocol is used to evaluate the potential of fluorinated benzoic acid derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme relevant in neurodegenerative diseases like Alzheimer's.[16]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (dissolved in DMSO)

-

96-well microplate and microplate reader

Methodology:

-

Preparation: Prepare serial dilutions of the test compound in phosphate buffer.

-

Incubation: In a 96-well plate, add 25 µL of the test compound solution, 50 µL of phosphate buffer, and 25 µL of the AChE enzyme solution to each well. Incubate the plate at 37 °C for 15 minutes.

-

Reagent Addition: Add 125 µL of the DTNB solution to each well.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the ATCI substrate solution.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 5-10 minutes. The rate of color change (yellow) is proportional to enzyme activity.

-

Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control (without inhibitor). Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).[16]

Conclusion